

In-Depth Technical Guide on the PIM Kinase Inhibitor M-110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant biological information for the PIM kinase inhibitor **M-110**. The information is compiled for an audience of researchers, scientists, and professionals involved in drug development and discovery.

Introduction to M-110

M-110 is a potent and selective small molecule inhibitor of the PIM kinase family, with a preference for PIM-3.[1] PIM kinases are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation and survival, making them attractive targets for cancer therapy. **M-110** was identified through a cell-based high-throughput screen and subsequent structural modifications. It has been shown to inhibit the proliferation of various cancer cell lines, including prostate and pancreatic cancer.[2][3][4]

Chemical Identity:



IUPAC Name	N'-[(1E)-1-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)propyl]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carbohydrazide
Molecular Formula	C22H28CIN5O3
Molecular Weight	445.94 g/mol
CAS Number	1395048-49-3

Spectroscopic Data

Detailed experimental spectroscopic data for **M-110** is not readily available in the public domain. The primary scientific literature describing its biological activity does not include the raw or tabulated NMR and mass spectrometry data within the main publication or its supplementary materials. The development of **M-110** is described in a 2010 paper in Molecular Cancer Therapeutics by Chang et al., which focuses on its biological effects.[2][3][4] While this paper is the foundational source for **M-110**'s biological activity, it does not provide the spectroscopic characterization data.

For researchers requiring this data for synthesis verification or further analytical studies, it is recommended to consult the original research team at the Shanghai Institute of Organic Chemistry, who were involved in the chemical synthesis aspect of the study, or to perform an independent full characterization of a synthesized or purchased sample.

Experimental Protocols

As the specific spectroscopic data is not available, the detailed experimental protocols for obtaining the NMR and mass spectra of **M-110** are also not published. However, this section outlines the general methodologies that would be employed for the characterization of a small molecule like **M-110**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of atoms in the M-110 molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.



 Sample Preparation: A few milligrams of purified M-110 would be dissolved in a deuterated solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3). The choice of solvent depends on the solubility of the compound.

Experiments:

- ¹H NMR (Proton NMR): To identify the number and types of hydrogen atoms. Chemical shifts (δ) would be reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane TMS). Integration of the signals would provide the relative number of protons, and coupling constants (J) in Hertz (Hz) would reveal information about adjacent protons.
- ¹³C NMR (Carbon NMR): To identify the number and types of carbon atoms. This is often run as a proton-decoupled experiment to simplify the spectrum.
- 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range proton-carbon correlations (HMBC), which is crucial for assigning the complex structure of **M-110**.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight of **M-110** and to obtain information about its fragmentation pattern, which can further confirm the structure.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like Electrospray Ionization (ESI) would be suitable.
- Sample Preparation: A dilute solution of **M-110** in a suitable solvent (e.g., methanol or acetonitrile) would be prepared and infused into the mass spectrometer.
- Analysis:
 - Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]+). This allows for the confirmation of the molecular formula.



 Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to generate a characteristic fragmentation pattern. This pattern provides structural information that can be used to confirm the identity of the compound.

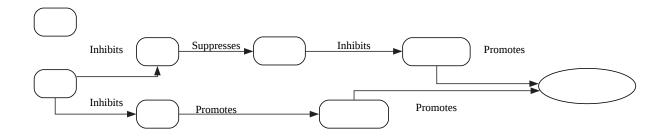
Biological Activity and Signaling Pathway

M-110 is a selective inhibitor of the PIM kinase family, with IC50 values of 2.5 μM for PIM-1, 2.5 μM for PIM-2, and 0.047 μM for PIM-3.[1] Its primary mechanism of action involves the downregulation of STAT3 phosphorylation at the Tyr705 position.[2][3] This leads to the inhibition of the STAT3 signaling pathway, which is a key pathway in promoting cancer cell proliferation and survival.

Furthermore, **M-110** has been shown to affect the expression of the MIG6 gene, a negative regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] By upregulating MIG6, **M-110** can indirectly inhibit EGFR activation and the downstream ERK MAP kinase pathway.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by M-110.



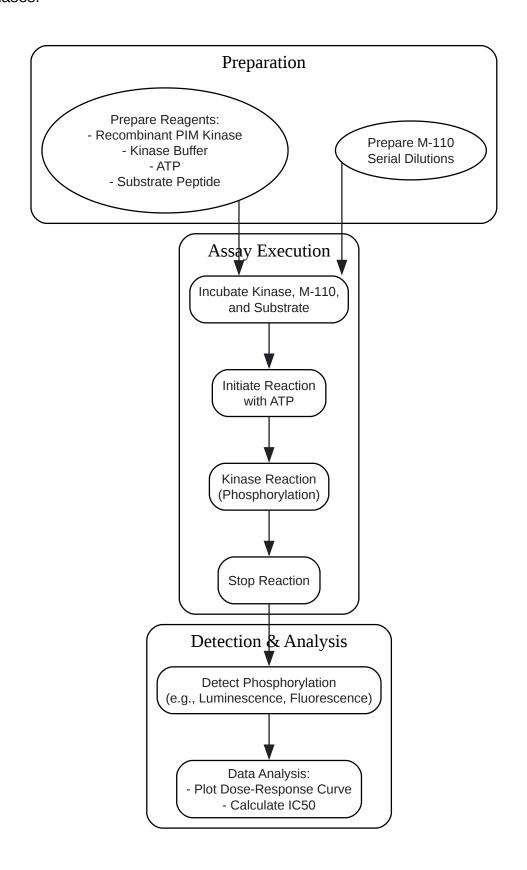
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Caption: Proposed signaling pathway of **M-110** action.

Experimental Workflow for Kinase Inhibition Assay



The following diagram outlines a typical workflow for assessing the inhibitory activity of **M-110** on PIM kinases.





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Caption: Workflow for PIM kinase inhibition assay.

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